molecular formula C17H24N2O B5557551 3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol

3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol

Cat. No.: B5557551
M. Wt: 272.4 g/mol
InChI Key: RMIXQXZUHNZVML-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol is a complex organic compound known for its unique chemical structure and properties This compound belongs to the quinoline family, which is characterized by a heterocyclic aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,6,8-trimethylquinoline with diethylamine in the presence of formaldehyde. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinoline ring.

Scientific Research Applications

3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria, cancer, and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell division and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its basic structure and diverse derivatives.

    2-Methylquinoline: A simple derivative with a methyl group at the 2-position.

    4-Hydroxyquinoline: A hydroxylated derivative with potential biological activities.

Uniqueness

3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol is unique due to the presence of the diethylamino group and the specific substitution pattern on the quinoline ring. These structural features contribute to its distinct chemical properties and potential applications. Compared to other quinoline derivatives, it may exhibit enhanced biological activities or improved solubility and stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(diethylaminomethyl)-2,6,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)8-11(3)9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIXQXZUHNZVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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